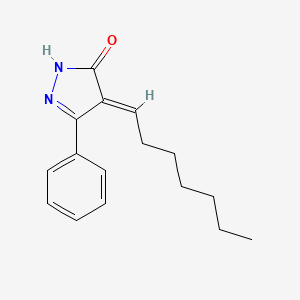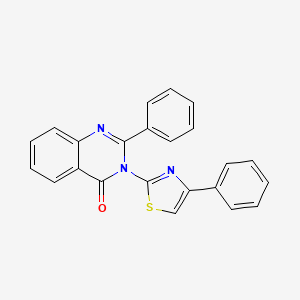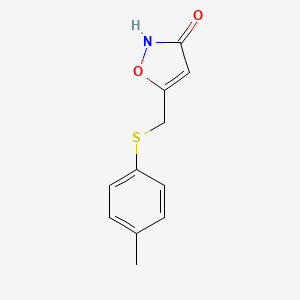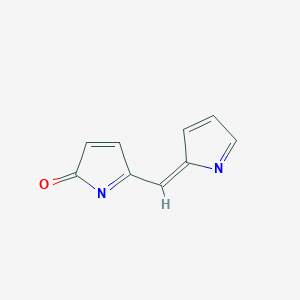
N-Acetyl-L-tryptophyl-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-tryptophyl-L-leucinamide is a synthetic compound derived from the amino acids tryptophan and leucine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-leucinamide typically involves the acetylation of L-tryptophan followed by coupling with L-leucinamide. The process can be summarized in the following steps:
Acetylation of L-tryptophan: L-tryptophan is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-tryptophan.
Coupling with L-leucinamide: The N-acetyl-L-tryptophan is then coupled with L-leucinamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-tryptophyl-L-leucinamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Oxidation: The indole ring of the tryptophan residue can be oxidized using reagents such as potassium permanganate.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: L-tryptophan and L-leucinamide.
Oxidation: Oxidized derivatives of the indole ring.
Substitution: N-substituted derivatives of L-tryptophan.
Aplicaciones Científicas De Investigación
N-Acetyl-L-tryptophyl-L-leucinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Pharmacology: Investigated for its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: Utilized in the synthesis of more complex peptides and as a building block in combinatorial chemistry.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-tryptophyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The acetyl group enhances its stability and bioavailability, allowing it to effectively modulate biological processes. It may interact with receptors or enzymes, influencing signaling pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-leucine: Known for its neuroprotective properties and used in the treatment of vertigo and ataxia.
N-Acetyl-L-tryptophan: Studied for its radioprotective effects and ability to modulate oxidative stress.
Uniqueness
N-Acetyl-L-tryptophyl-L-leucinamide is unique due to its dual composition of tryptophan and leucine, which imparts distinct biochemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
| 65356-77-6 | |
Fórmula molecular |
C19H26N4O3 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C19H26N4O3/c1-11(2)8-16(18(20)25)23-19(26)17(22-12(3)24)9-13-10-21-15-7-5-4-6-14(13)15/h4-7,10-11,16-17,21H,8-9H2,1-3H3,(H2,20,25)(H,22,24)(H,23,26)/t16-,17-/m0/s1 |
Clave InChI |
SGAAOYUCGFUGES-IRXDYDNUSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)




